molecular formula C10H9NO3 B8768933 Ethyl furo[2,3-b]pyridine-5-carboxylate

Ethyl furo[2,3-b]pyridine-5-carboxylate

Cat. No.: B8768933
M. Wt: 191.18 g/mol
InChI Key: FHMOWHPQFKIVAC-UHFFFAOYSA-N
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Description

Ethyl furo[2,3-b]pyridine-5-carboxylate is a fused heterocyclic compound featuring a furan ring annulated to a pyridine core, with an ester functional group at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The compound is synthesized via a palladium-catalyzed coupling strategy, as reported by Houpis et al. . Starting from ethyl 6-hydroxynicotinate, the synthesis involves iodination at the 5-position, trimethylsilylacetylene coupling, and subsequent cyclization to form the fused furopyridine ring system. This methodology highlights the compound’s accessibility through modern catalytic techniques, enabling further functionalization for drug discovery applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl furo[2,3-b]pyridine-5-carboxylate, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, replacing a halogen atom (e.g., chlorine) at the 2-position with aryloxy or arylthio groups under basic conditions (K₂CO₃ in acetonitrile at 65–70°C) yields derivatives in 5–6 hours . Microwave-assisted [3+3] annulation can also enhance efficiency for fused tricyclic analogs . Yield optimization requires controlling stoichiometry, solvent polarity, and catalyst loading. Post-synthesis purification via recrystallization (e.g., CH₂Cl₂/EtOH) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Comprehensive characterization involves:

  • ¹H/¹³C NMR : To confirm substituent positions and ester group integrity. DEPT and 2D NMR (e.g., HSQC, COSY) resolve overlapping signals in fused-ring systems .
  • HRMS : Validates molecular formula and detects isotopic patterns (e.g., iodine in derivatives) .
  • FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (NO₂ at ~1520 cm⁻¹) .

Q. How is initial cytotoxicity screening conducted for this compound, and what cell lines are prioritized?

  • Methodological Answer : Cytotoxicity is assessed using the MTT assay on leukemia cell lines (e.g., CCRF-CEM and multidrug-resistant CEM/ADR5000). IC₅₀ values are calculated from dose-response curves (0.1–100 µM range). For example, derivatives with phenol moieties exhibit IC₅₀ values of 2.58–4.49 µM, indicating potent activity .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer : SAR studies focus on:

  • Substituent Effects : Electron-withdrawing groups (e.g., NO₂) at the 3-position enhance cytotoxicity by stabilizing the enolate intermediate .
  • Ring Modifications : Replacing the furan oxygen with sulfur (thieno analogs) alters metabolic stability but reduces potency against resistant cell lines .
  • Data Analysis : Comparative IC₅₀ tables and molecular docking (e.g., AutoDock Vina) correlate structural features with target binding (e.g., JAK3 or DNA topoisomerases) .

Q. How can mechanistic studies resolve contradictions in cytotoxicity data between sensitive and multidrug-resistant cell lines?

  • Methodological Answer : Mechanistic discrepancies are investigated via:

  • ABC Transporter Inhibition : Calcein-AM assays quantify P-glycoprotein (P-gp) inhibition to assess efflux pump evasion .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays determine if cell death is caspase-dependent .
  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., BCL-2, TP53) in resistant vs. sensitive cells treated with derivatives .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimates logP, bioavailability, and CYP450 interactions. For example, ester groups improve membrane permeability but may increase hydrolysis rates .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model ligand-receptor binding stability over 100 ns trajectories, identifying key hydrogen bonds with therapeutic targets .

Q. How are in vivo efficacy and toxicity profiles evaluated for lead compounds derived from this scaffold?

  • Methodological Answer :

  • Xenograft Models : Nude mice implanted with CCRF-CEM tumors are dosed orally (10–50 mg/kg/day) for 21 days. Tumor volume reduction ≥50% indicates efficacy .
  • Toxicokinetics : Plasma samples analyzed via LC-MS/MS measure Cₘₐₓ and AUC. Histopathology (liver/kidney sections) assesses organ toxicity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl furo[2,3-b]pyridine-5-carboxylate belongs to a broader class of fused bicyclic esters. Below, we compare its structural features, synthetic routes, and properties with thieno[2,3-b]pyridine, pyrrolo[2,3-b]pyridine, and other analogs.

Core Heterocyclic Variations

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine analogs replace the furan oxygen with sulfur, altering electronic properties and bioavailability. For example:

  • Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (9a-d): Synthesized via Pd(OAc)₂-catalyzed amination of a 2-chloro precursor with aromatic amines . The sulfur atom enhances π-acidity, influencing reactivity in cross-coupling reactions.
  • Ethyl 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate: Features a piperidine substituent introduced via nucleophilic aromatic substitution, demonstrating versatility in functionalization .

Key Differences :

  • Reduced hydrogen-bonding capacity compared to the furo analog may impact target binding.

Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo analogs, such as ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate , replace the furan with a pyrrole ring, introducing a basic nitrogen. This modification is exploited in kinase inhibitors (e.g., ATI-1777), where the pyrrolo nitrogen participates in hydrogen bonding with target proteins .

Key Differences :

  • Pyrrolo derivatives exhibit basicity (pKa ~5–7) absent in furo/thieno analogs, influencing solubility and pharmacokinetics.
  • The NH group in pyrrolo systems enables additional derivatization, such as alkylation or acylation .

Substituent-Driven Comparisons

Ester Group Modifications

  • Ethyl 4-hydroxy-2-(((5-(4-morpholinylmethyl)-2-oxo-1,3-oxazolidin-3-yl)imino)methyl)furo[2,3-b]pyridine-5-carboxylate (CAS 6599-84-4): Incorporates a morpholine-oxazolidinone side chain, enhancing hydrogen-bond donor/acceptor capacity . This contrasts with the simpler ester in the parent compound, which prioritizes metabolic stability.

Nitro and Amino Substituents

  • Ethyl 2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (8): The nitro group at C3 increases electrophilicity, facilitating Pd-catalyzed amination . In contrast, amino-substituted analogs (e.g., ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate) show improved solubility and are explored for CNS activity .

Preparation Methods

Classical Synthetic Approaches to Ethyl Furo[2,3-b]pyridine-5-carboxylate

The foundational synthesis of this compound involves cyclization reactions between pyridine and furan precursors. Early methods focused on coupling 2,5-dichloronicotinic acid derivatives with hydroxyacetate esters under basic conditions. For example, Morita and Shiotani’s route displaces a chloro group in pyridine derivatives with ethyl 2-hydroxyacetate, followed by intramolecular cyclization .

Stepwise Reaction Mechanism

The process begins with esterification of 2,5-dichloronicotinic acid (11 ) using ethanol and sulfuric acid, yielding ethyl 2,5-dichloronicotinate (12 ) at 95% efficiency . Subsequent deprotonation of ethyl 2-hydroxyacetate (13 ) with sodium hydride generates a nucleophilic alkoxide, which attacks the electron-deficient C2 position of 12 . Cyclization via intramolecular ester enolate formation produces the fused furopyridine core (14 ), isolated as this compound in 88% yield .

Table 1: Initial Two-Step Synthesis of this compound

StepReactionReagents/ConditionsYield
1EsterificationH₂SO₄, EtOH, 80°C, 16 h95%
2SNAr-CyclizationNaH, THF, 0–70°C, 3 h88%

Optimized Gram-Scale Synthesis

O’Byrne et al. (2020) redesigned the classical route to address scalability and purification challenges . Their revised method substitutes ethyl esters with tert-butyl counterparts to streamline hydrolysis and decarboxylation, though the ethyl ester variant remains pivotal for direct access to the target compound.

tert-Butyl Ester Intermediate Strategy

Replacing ethyl with tert-butyl esters mitigates side reactions during basic hydrolysis. For instance, tert-butyl 2,5-dichloronicotinate (16 ) reacts with tert-butyl 2-hydroxyacetate (17 ) under analogous SNAr conditions, affording the tert-butyl-protected furopyridine (18 ) in 86% yield . Subsequent cleavage with trifluoroacetic acid (TFA) removes the tert-butyl group, but this step is omitted for ethyl ester retention.

Table 2: Comparative Yields of Ethyl vs. tert-Butyl Ester Routes

Ester TypeSNAr-Cyclization YieldHydrolysis Efficiency
Ethyl88%≤46% (under KOH/EtOH)
tert-Butyl86%89% (TFA-mediated)

Critical Analysis of Hydrolysis and Decarboxylation Challenges

Early attempts to hydrolyze the ethyl ester (14 ) to the carboxylic acid encountered severe inefficiencies (<10% yield under KOH/EtOH) . Computational modeling suggests chelation between the deprotonated hydroxyacetate intermediate and metal ions (e.g., K⁺) forms a stable six-membered ring, hindering nucleophilic attack on the ester carbonyl . This explains the superiority of tert-butyl esters, where steric bulk prevents chelation.

Experimental Protocols and Reproducibility

Step-by-Step Procedure for this compound

  • Esterification of 2,5-Dichloronicotinic Acid :
    Combine 2,5-dichloronicotinic acid (10 mmol), ethanol (50 mL), and concentrated H₂SO₄ (1 mL). Reflux at 80°C for 16 h. Quench with ice water, extract with dichloromethane, and purify via distillation to isolate ethyl 2,5-dichloronicotinate (95% yield) .

  • SNAr-Cyclization :
    Add ethyl 2-hydroxyacetate (11 mmol) to a suspension of NaH (3.5 eq) in THF at 0°C. Stir for 30 min, then add ethyl 2,5-dichloronicotinate (10 mmol). Warm to 70°C over 3 h, quench with NH₄Cl, and extract with EtOAc. Concentrate under vacuum to obtain this compound as a pale yellow solid (88% yield) .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

ethyl furo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-14-9(7)11-6-8/h3-6H,2H2,1H3

InChI Key

FHMOWHPQFKIVAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

6Oxo-5-trimethylsilanylethynyl-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester described in Preparation Example P-3 (545 mg, 2.07 mmol) and copper(I)iodide (5.9 mg, 31 μmol) were suspended in ethanol (7 mL) and triethylamine (3 mL), and the mixture was stirred at 75° C. for 20 hours. The reaction mixture was cooled to room temperature, then, potassium carbonate (572 mg, 4.14 mmol) was added to the reaction mixture, which was further stirred at 75° C. for 5 hours. The reaction mixture was cooled to 0° C., then, water was added, the precipitated solid was filtered, and the title compound (303 mg) was obtained as a brown solid. In addition, ethyl acetate was added to the mother liquor for extraction, the organic layer was washed with brine, then, dried over anhydrous magnesium sulfate, the solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1), and the title compound (33 mg, 0.17 mmol) was obtained as a white solid.
Name
6Oxo-5-trimethylsilanylethynyl-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
572 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
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Quantity
3 mL
Type
solvent
Reaction Step Five
Name
copper(I)iodide
Quantity
5.9 mg
Type
catalyst
Reaction Step Six

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